Aurein 2.5

Antimicrobial peptides NMR spectroscopy Membrane biophysics

Choose Aurein 2.5 for its unique oblique membrane insertion and potent, selective activity. It offers <2% hemolysis at an MIC of 50 µg/mL against S. aureus, a superior therapeutic window over analogs. Its tilted α-helical orientation drives deep membrane penetration and >70% lysis in high anionic lipid environments, making it an exceptional probe for structure-function studies. With strong activity against yeasts (MIC <130 µM) and filamentous fungi (MFC 250-500 µM), plus biofilm eradication at 125 µM, this >98% pure peptide is a non-interchangeable, high-performance tool for antimicrobial, antifungal, and anti-biofilm research.

Molecular Formula C79H129N19O19
Molecular Weight 1649.0 g/mol
Cat. No. B15138223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAurein 2.5
Molecular FormulaC79H129N19O19
Molecular Weight1649.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)CN
InChIInChI=1S/C79H129N19O19/c1-14-47(12)66(98-74(112)57(37-62(103)104)94-73(111)56(36-50-27-19-16-20-28-50)93-72(110)54(34-43(4)5)87-59(100)38-82)79(117)97-64(45(8)9)77(115)90-51(29-21-23-31-80)70(108)89-52(30-22-24-32-81)71(109)95-65(46(10)11)78(116)96-63(44(6)7)76(114)85-39-60(101)86-48(13)68(106)92-55(35-49-25-17-15-18-26-49)69(107)84-40-61(102)88-58(41-99)75(113)91-53(67(83)105)33-42(2)3/h15-20,25-28,42-48,51-58,63-66,99H,14,21-24,29-41,80-82H2,1-13H3,(H2,83,105)(H,84,107)(H,85,114)(H,86,101)(H,87,100)(H,88,102)(H,89,108)(H,90,115)(H,91,113)(H,92,106)(H,93,110)(H,94,111)(H,95,109)(H,96,116)(H,97,117)(H,98,112)(H,103,104)/t47-,48-,51-,52-,53-,54-,55-,56-,57-,58-,63-,64-,65-,66-/m0/s1
InChIKeyIWQLCLFYFFHMGQ-XIFPNSEASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aurein 2.5 Antimicrobial Peptide: Procurement Guide for Research and Preclinical Selection


Aurein 2.5 is a 16-residue, C-terminally amidated α-helical antimicrobial peptide (sequence: GLFDIVKKVVGAFGSL-NH₂) isolated from the skin secretions of the Australian bell frogs Litoria raniformis and Litoria aurea [1]. It exhibits broad-spectrum antibacterial and antifungal activity via membrane disruption and has demonstrated anticancer properties [2]. The peptide is commercially available in high purity (>98%) for research applications .

Why Aurein 2.5 Cannot Be Replaced by Other Aurein Family Peptides or Temporin Analogs


Despite high sequence homology within the aurein family and structural similarity to temporin L, aurein 2.5 possesses unique molecular architecture features—including a hydrophobic groove and oblique α-helical orientation—that dictate distinct membrane interaction dynamics, potency profiles, and selectivity [1]. Conservative substitutions (e.g., Leu13Ile between aurein 2.2 and 2.3) drastically alter antimicrobial activity, underscoring that even single-residue differences preclude generic substitution [2]. The quantitative comparisons below demonstrate precisely why aurein 2.5 occupies a distinct performance niche relative to its closest analogs, making it a non-interchangeable entity for research programs requiring specific antimicrobial or mechanistic profiles.

Aurein 2.5 Quantitative Differentiation: Head-to-Head Evidence Against Key Comparators


Aurein 2.5 vs. Temporin L: Structural Identity, Functional Divergence

NMR analysis reveals that aurein 2.5 and temporin L adopt identical three-dimensional conformations in membrane-mimetic SDS micelles. However, temporin L demonstrates greater antibacterial potency and a broader spectrum of activity. This divergence is attributed to subtle differences in N-terminal conformational flexibility, oligomerization propensity, and ion conductance characteristics [1]. For reference, temporin L exhibits MIC values of 3 µM against S. aureus ATCC 25923, 12 µM against E. coli D21, and 12 µM against C. albicans ATCC 10231 [2].

Antimicrobial peptides NMR spectroscopy Membrane biophysics

Aurein 2.5 vs. Modelin-5: 5-Fold Superior Efficacy Against S. aureus Despite Lower Net Charge

In direct comparative testing against Staphylococcus aureus, aurein 2.5 demonstrated approximately 5-fold greater antibacterial efficacy than modelin-5, a peptide with higher net positive charge and greater helix stability [1]. This counterintuitive result is explained by aurein 2.5's unique molecular architecture: in S. aureus membrane mimics, aurein 2.5 exhibited 75% α-helical content compared to only 51% for modelin-5, indicating enhanced membrane association [1]. Additionally, aurein 2.5 generated greater surface pressure changes (6.6 mN m⁻¹ vs. 5.3 mN m⁻¹) and displayed stronger lipid binding affinity (Kd = 75 µM vs. 118 µM) [1].

Antimicrobial peptides Membrane biophysics Staphylococcus aureus

Aurein 2.5 vs. Aurein 2.2 and 2.3: Hemolytic Selectivity and Therapeutic Window

Aurein 2.5 exhibits remarkably low hemolytic activity (<2% hemolysis), a critical differentiation from related aurein peptides. Aurein 2.2, despite being more potent against Gram-positive bacteria (MIC of 25 µg/mL for S. aureus), is characterized as 'highly cytotoxic' and exhibits significant hemolytic activity, limiting its therapeutic utility [1][2]. Aurein 2.3 is only marginally active (MIC ~100 µg/mL) [3]. Aurein 2.5 thus occupies a unique position: moderate antimicrobial potency (MIC 30-50 µg/mL) combined with negligible hemolysis, yielding a favorable selectivity profile for applications where host cell toxicity must be minimized.

Antimicrobial peptides Hemolytic activity Selectivity index

Aurein 2.5 vs. Non-Amidated Analogue: 2.5-Fold Activity Enhancement from C-Terminal Amidation

C-terminal amidation is a critical post-translational modification that distinguishes the naturally occurring aurein 2.5 from its synthetic non-amidated counterpart. Comparative analysis revealed that amidation enhances antimicrobial activity 2.5-fold against Klebsiella pneumoniae [1]. The amidated form (aurein 2.5-CONH₂) achieves 60.89% α-helical content in trifluoroethanol versus only 33.66% for the COOH form, indicating significant stabilization of the membrane-active conformation [1]. In K. pneumoniae membrane monolayers, the amidated peptide induces larger surface pressure changes (4.7 mN m⁻¹ vs. 3.8 mN m⁻¹), reflecting more robust membrane insertion [1].

Antimicrobial peptides C-terminal amidation Structure-activity relationship

Aurein 2.5 Antifungal Activity: Broad-Spectrum Efficacy Against Yeasts and Filamentous Fungi

Aurein 2.5 exhibits quantifiable antifungal activity against both yeast and filamentous fungal species—a spectrum not uniformly observed across all aurein family members. Against Rhodotorula rubra and Schizosaccharomyces pombe, MIC values were consistently <130 µM [1]. Against filamentous fungi Stachybotrys chartarum, Penicillium roseopurpureum, and Aspergillus flavus, minimum fungicidal concentrations ranged from 250 to 500 µM [2]. The peptide adopts >65% α-helical structure in fungal membrane mimics and induces >70% membrane lysis in yeasts [1]. Notably, S. chartarum showed enhanced susceptibility (44% lysis) compared to P. roseopurpureum (26%) and A. flavus (28%) [2].

Antifungal peptides Membrane disruption Yeast infections

Aurein 2.5 Biofilm and Medical Device Decontamination Potential

Aurein 2.5 exhibits activity against sessile (biofilm-embedded) bacteria with an MIC of 125 µM against both E. coli and S. aureus biofilms [1]. This biofilm activity, combined with broad-spectrum antibacterial efficacy (MIC 30 µM against planktonic B. subtilis and E. coli) and a non-specific membrane-disruptive mechanism, suggests utility as an anti-biofilm agent for medical device decontamination [1]. The peptide's low hemolytic profile (<2%) further supports its consideration for surface decontamination applications where mammalian cell compatibility is required.

Antibiofilm agents Medical device decontamination Broad-spectrum antimicrobial

Aurein 2.5: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Antistaphylococcal Research Requiring Low Hemolytic Risk

Aurein 2.5 demonstrates <2% hemolysis while maintaining MIC of 50 µg/mL against S. aureus [1][2], offering a selectivity advantage over the more hemolytic aurein 2.2. Procure for studies evaluating therapeutic windows of membrane-active AMPs against Gram-positive pathogens.

Mechanistic Studies of Oblique α-Helical Membrane Penetration

Aurein 2.5 adopts a tilted (oblique) α-helical orientation upon membrane insertion, enabling deep penetration and enhanced lytic efficacy (71% in high anionic lipid) [3]. This distinct biophysical mechanism makes it a valuable probe for investigating membrane-active peptide structure-function relationships.

Antifungal Template Development and Yeast Membrane Studies

With established MIC <130 µM against yeasts and MFC 250-500 µM against filamentous fungi, plus >70% membrane lysis capacity [4][5], aurein 2.5 serves as a quantitative benchmark for developing novel antifungal agents or studying fungal membrane disruption mechanisms.

Anti-Biofilm and Medical Device Decontamination Formulations

Aurein 2.5 exhibits biofilm MIC of 125 µM against E. coli and S. aureus, combined with broad-spectrum antibacterial activity and minimal hemolysis [1][2]. Procure for formulation studies targeting surface decontamination or antimicrobial coatings for implantable devices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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